4-(4-Propoxyphenyl)cyclohexanone
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Overview
Description
4-(4-Propoxyphenyl)cyclohexanone is an organic compound with the molecular formula C15H20O2 It is a cyclohexanone derivative, characterized by the presence of a propoxyphenyl group attached to the cyclohexanone ring
Preparation Methods
The synthesis of 4-(4-Propoxyphenyl)cyclohexanone typically involves the reaction of 4-propoxybenzaldehyde with cyclohexanone under specific conditions. One common method includes the use of a base catalyst such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(4-Propoxyphenyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Propoxyphenyl)cyclohexanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(4-Propoxyphenyl)cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
4-(4-Propoxyphenyl)cyclohexanone can be compared with other cyclohexanone derivatives, such as:
4-(4-Methoxyphenyl)cyclohexanone: Similar in structure but with a methoxy group instead of a propoxy group.
4-(4-Ethoxyphenyl)cyclohexanone: Contains an ethoxy group, differing slightly in its chemical properties and reactivity.
4-(4-Butoxyphenyl)cyclohexanone: Features a butoxy group, which may influence its solubility and biological activity.
Properties
IUPAC Name |
4-(4-propoxyphenyl)cyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRFZUFQNBTUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2CCC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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